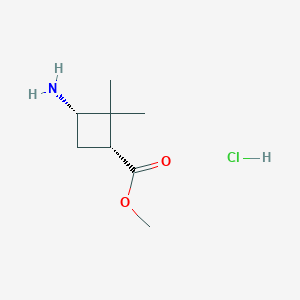![molecular formula C12H16N4 B1470218 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amin CAS No. 1484872-09-4](/img/structure/B1470218.png)
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amin
Übersicht
Beschreibung
“2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Wissenschaftliche Forschungsanwendungen
Antitumor-Anwendungen
Pyrazolo[1,5-a]pyrimidin-Derivate, zu denen auch 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amin gehört, wurden als hochwirksam in der medizinischen Chemie identifiziert . Sie wurden als Antitumor-Scaffold eingesetzt . Die Derivate haben durch verschiedene Wirkmechanismen Potenzial in der Krebstherapie gezeigt .
Enzymatische Hemmaktivität
Diese Verbindungen haben auch enzymatische Hemmaktivität gezeigt . Dies bedeutet, dass sie bestimmte Enzyme hemmen können, was zu neuen rationalen und effizienten Designs von Medikamenten führen könnte, die den Pyrazolo[1,5-a]pyrimidin-Kern tragen .
Proteinkinase-Inhibitoren
Pyrimidin- und fusionierte Pyrimidin-Derivate, darunter this compound, haben sich als vielversprechend für die Proteinkinase-Inhibitoren zur Krebsbehandlung erwiesen . Proteinkinasen sind essentielle Enzyme zur Steuerung von Zellwachstum, Differenzierung, Migration und Stoffwechsel .
Antikoagulationstherapie
Obwohl in den Suchergebnissen nicht direkt erwähnt, wurden ähnliche Verbindungen in der Antikoagulationstherapie eingesetzt . Es ist möglich, dass this compound ähnliche Anwendungen haben könnte.
Materialwissenschaftliche Anwendungen
Pyrazolo[1,5-a]pyrimidin-Derivate haben aufgrund ihrer signifikanten photophysikalischen Eigenschaften viel Aufmerksamkeit in der Materialwissenschaft erregt . Sie könnten bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden .
Optische Anwendungen
Eine Familie von Pyrazolo[1,5-a]pyrimidinen wurde als strategische Verbindungen für optische Anwendungen identifiziert . Ihre einfachere und umweltfreundlichere Synthesemethode und ihre einstellbaren photophysikalischen Eigenschaften machen sie ideal für dieses Gebiet .
Wirkmechanismus
Target of Action
The primary target of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is believed to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to changes in these cellular processes.
Result of Action
The molecular and cellular effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine’s action are primarily due to its inhibition of protein kinases. This can lead to changes in cell growth, differentiation, migration, and metabolism . The specific effects would depend on the types of cells and the specific protein kinases that are targeted.
Biochemische Analyse
Biochemical Properties
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with tropomyosin receptor kinases (Trks), which are involved in cellular signaling pathways .
Cellular Effects
The effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .
Molecular Mechanism
At the molecular level, 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, it acts as an inhibitor of tropomyosin receptor kinases, affecting downstream signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with various enzymes, including cytochrome P450, which plays a key role in its biotransformation . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .
Eigenschaften
IUPAC Name |
2-cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLPMCZGRUHJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B1470154.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
